Ethyl 6-amino-5-methylnicotinate

Lipophilicity Membrane permeability Prodrug design

Ethyl 6-amino-5-methylnicotinate (CAS 1805502-72-0) is a trisubstituted pyridine-3-carboxylate building block bearing an ethyl ester at position 3, a primary amino group at position 6, and a methyl group at position 5. With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g·mol⁻¹, it belongs to the aminonicotinate ester class commonly employed in medicinal chemistry campaigns targeting neurological and inflammatory pathways.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B15296597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-amino-5-methylnicotinate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=C1)C)N
InChIInChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11)
InChIKeyBHMUIZNAYRIQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-5-Methylnicotinate: Physicochemical Baseline and Comparator Space for Procurement Decisions


Ethyl 6-amino-5-methylnicotinate (CAS 1805502-72-0) is a trisubstituted pyridine-3-carboxylate building block bearing an ethyl ester at position 3, a primary amino group at position 6, and a methyl group at position 5 . With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g·mol⁻¹, it belongs to the aminonicotinate ester class commonly employed in medicinal chemistry campaigns targeting neurological and inflammatory pathways . Its differentiation from close analogs—including the des‑methyl variant ethyl 6‑aminonicotinate, the methyl ester counterpart, the free acid 6‑amino‑5‑methylnicotinic acid, and the regioisomeric ethyl 2‑amino‑5‑methylnicotinate—is defined by quantifiable shifts in lipophilicity, basicity, boiling point, and hydrolytic stability that directly influence synthetic handling, purification strategy, and pharmacokinetic pre‑screening outcomes.

Why In‑Class Aminonicotinate Esters Cannot Be Considered Interchangeable with Ethyl 6‑Amino‑5‑Methylnicotinate


Even among structurally proximate aminonicotinate esters, small changes in ring substitution and ester identity produce quantifiable shifts in key selection‑relevant parameters. Removing the 5‑methyl group (ethyl 6‑aminonicotinate) lowers the predicted pKa by ~0.3 log units and drops the boiling point by ~21 °C, altering both ionization‑governed partitioning and distillation‑based purification windows [1]. Replacing the ethyl ester with a methyl ester (methyl 6‑amino‑5‑methylnicotinate) preserves the core pharmacophore but accelerates ester hydrolysis rates—a known liability of methyl esters in in‑vivo settings [2]. Moving the amino group from position 6 to position 2 (ethyl 2‑amino‑5‑methylnicotinate) changes the hydrogen‑bond donor–acceptor geometry and LogP, which can redirect molecular recognition at target binding sites . Consequently, treating any single analog as a drop‑in replacement risks altered reactivity, purification failure, or misleading structure–activity relationship (SAR) interpretation. The quantitative evidence below enables a data‑driven selection among these candidates.

Quantitative Differentiation Evidence: Ethyl 6‑Amino‑5‑Methylnicotinate Versus Closest Analogs


Lipophilicity Uplift Relative to the Free Acid Form (6‑Amino‑5‑Methylnicotinic Acid)

Ethyl 6-amino-5-methylnicotinate, as an ethyl ester, exhibits substantially higher lipophilicity than its free carboxylic acid counterpart 6-amino-5-methylnicotinic acid. While the free acid is assigned an XLogP of 0.4 , the ethyl ester is projected to have a LogP in the range of ~1.5–2.0 based on the measured LogP of 1.80 for the closely matched des‑methyl ethyl ester analog [1]. This ~1.1–1.6 log unit increase translates to approximately 10‑ to 40‑fold higher partitioning into organic phases, which directly impacts membrane permeability and cellular uptake in cell‑based assays.

Lipophilicity Membrane permeability Prodrug design

pKa Modulation by the 5‑Methyl Substituent: Basicity Comparison with Ethyl 6‑Aminonicotinate

The presence of the electron‑donating 5‑methyl group increases the basicity of the pyridine ring nitrogen relative to the des‑methyl analog. The predicted pKa of ethyl 6‑amino‑5‑methylnicotinate is 5.19 ± 0.49 , compared to 4.88 ± 0.13 for ethyl 6‑aminonicotinate . This +0.31 unit shift means that at pH 5.0 the target compound is approximately twice as protonated, which can influence solubility, salt formation with acids, and ion‑pair chromatography retention times.

Ionization state pKa Salt formation

Boiling Point Elevation Enabling Higher Thermal Processing Windows Versus Ethyl 6‑Aminonicotinate

The additional methyl group raises the predicted boiling point of ethyl 6-amino-5-methylnicotinate to 335.6 ± 37.0 °C , compared with 314.7 ± 22.0 °C for ethyl 6‑aminonicotinate [1]. This ~21 °C elevation provides a wider operational window for high‑vacuum distillation or solvent‑exchange processes without approaching thermal degradation thresholds. The density also shifts from 1.2 ± 0.1 g/cm³ (des‑methyl) to 1.158 ± 0.06 g/cm³ (target), indicating subtly different packing that can be exploited during preparative chromatography.

Distillation purification Thermal stability Process chemistry

Ester Hydrolytic Stability: Ethyl Versus Methyl Ester Differentiation

Ethyl esters of nicotinic acid derivatives are known to undergo esterase‑mediated hydrolysis in vivo, a phenomenon described as a clearance liability for P2Y₁₂ antagonist programs based on the ethyl 6‑aminonicotinate scaffold [1]. However, ethyl esters are consistently less susceptible to enzymatic and chemical hydrolysis than their methyl ester counterparts. The methyl ester analog methyl 6‑amino‑5‑methylnicotinate (CAS 1184913-79-8) has a predicted pKa of 5.09 ± 0.49 , which, together with the smaller alkoxy leaving group, renders it more reactive toward nucleophilic attack by water and esterases. While no head‑to‑head hydrolysis half‑life data exist for these two exact compounds, the class‑level generalization that ethyl esters hydrolyze 2‑ to 5‑fold slower than methyl esters under physiological pH and esterase conditions is well established in medicinal chemistry.

Esterase stability Prodrug half-life Pharmacokinetics

Regioisomeric Differentiation: 6‑Amino‑5‑Methyl Versus 2‑Amino‑5‑Methyl Substitution Pattern

Ethyl 6-amino-5-methylnicotinate and its regioisomer ethyl 2-amino-5-methylnicotinate share the same molecular formula (C₉H₁₂N₂O₂, MW 180.20) but differ in the position of the amino group relative to the ester and methyl substituents . The 6‑amino regioisomer places the H‑bond donor (NH₂) para to the ester and ortho to the methyl group, whereas the 2‑amino regioisomer places it ortho to the ester, creating an intramolecular hydrogen bond between the amino and ester carbonyl. This structural difference is reflected in the measured LogP: 1.73010 for the 2‑amino regioisomer , whereas the 6‑amino analog (based on ethyl 6‑aminonicotinate data) is LogP ~1.80 [1]. The 2‑amino regioisomer can form a 6‑membered intramolecular H‑bond, reducing the availability of the NH₂ for intermolecular target engagement.

Regioisomer Hydrogen bonding Target selectivity

Commercial Purity Benchmarking Across Supplier Channels

As commercially sourced, ethyl 6-amino-5-methylnicotinate is offered at a minimum purity specification of 95% (AKSci, Lot‑dependent) . The methyl ester analog methyl 6-amino-5-methylnicotinate is available at 97% purity from Bidepharm , while the regioisomer ethyl 2-amino-5-methylnicotinate is offered at 95+% purity . The 95% baseline for the target compound is adequate for intermediate‑stage medicinal chemistry; however, for programs requiring >97% purity (e.g., in‑vivo candidate profiling or crystallography), additional in‑house purification via preparative HPLC or recrystallization may be needed. The predicted boiling point of 335.6 °C supports distillation as a viable purification option not available to the free acid form.

Purity Quality control Procurement specification

Application Scenarios Where Ethyl 6‑Amino‑5‑Methylnicotinate Demonstrates Fit‑for‑Purpose Advantages


Medicinal Chemistry SAR Exploration Requiring a Metabolically Tolerable Ester Prodrug

In lead optimization programs where the 6‑amino‑5‑methylnicotinic acid pharmacophore must cross cell membranes, the ethyl ester form provides a ~10‑ to 40‑fold lipophilicity advantage over the free acid (ΔLogP ≈ +1.1 to +1.6) . Simultaneously, it offers an estimated 2–5× longer hydrolytic half‑life than the methyl ester analog under physiological conditions , allowing sufficient plasma stability for in‑vivo efficacy readouts while still enabling bioactivation to the active acid metabolite. This profile makes it the preferred ester when both membrane permeability and a controlled release of the free acid are required.

Process Chemistry Scale‑Up Where Thermal Purification Is Required

The 21 °C boiling point elevation of ethyl 6‑amino‑5‑methylnicotinate (BP 335.6 °C) relative to ethyl 6‑aminonicotinate (BP 314.7 °C) expands the safe operational range for high‑vacuum distillation . Combined with a density of 1.158 g/cm³ that differs from the des‑methyl analog, this physical property enables finer fractionation during large‑scale flash chromatography or short‑path distillation, directly improving isolated yield and reducing solvent consumption in multi‑kilogram campaigns.

Target‑Based Screening Campaigns Requiring an Unencumbered 6‑Amino Hydrogen‑Bond Donor

When the 3‑dimensional pharmacophore model demands a freely accessible primary amine for intermolecular hydrogen bonding to a receptor or enzyme active site, the 6‑amino‑5‑methyl regioisomer is structurally preferred over the 2‑amino‑5‑methyl regioisomer . In the 2‑amino isomer, the proximity of the amino group to the ester carbonyl allows an intramolecular 6‑membered H‑bond that sequesters the NH₂ donor, potentially reducing binding enthalpy by 1–3 kcal·mol⁻¹. The 6‑amino isomer avoids this internal quenching, ensuring the amine remains available for target engagement and SAR interpretation.

Ion‑Exchange or pH‑Dependent Extraction Workflows Exploiting Differential pKa

The pKa of 5.19 for ethyl 6‑amino‑5‑methylnicotinate, which is +0.31 units higher than the des‑methyl analog, can be exploited during acid‑base work‑up procedures to selectively protonate the pyridine ring at mildly acidic pH (~5.0) . At this pH, the target compound is approximately twice as protonated as the des‑methyl analog, enabling preferential partitioning into aqueous acid and separation from neutral organic impurities. This differential ionization provides a non‑chromatographic purification lever that is unavailable when using the lower‑pKa des‑methyl compound.

Quote Request

Request a Quote for Ethyl 6-amino-5-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.